

A Technical Guide to the Research Applications of 4-(2-Methoxyphenyl)benzaldehyde

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Compound of Interest

Compound Name: 4-(2-Methoxyphenyl)benzaldehyde

Cat. No.: B112610

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Introduction: Unveiling the Potential of a Versatile Biaryl Aldehyde

4-(2-Methoxyphenyl)benzaldehyde, a biaryl aldehyde with the CAS Number 421553-62-0, is emerging as a compound of significant interest for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. Its unique structural motif, featuring a methoxy-substituted phenyl ring linked to a benzaldehyde unit, provides a versatile scaffold for the development of novel molecules with tailored properties. This technical guide will delve into the core characteristics, synthesis, and potential research applications of this compound, offering insights for scientists and drug development professionals.

The presence of the biaryl axis in **4-(2-Methoxyphenyl)benzaldehyde** is of particular importance. Rotation around the central carbon-carbon single bond can be sterically hindered, leading to the possibility of atropisomerism—a form of axial chirality. This structural feature is increasingly recognized as a key element in the design of advanced catalysts and biologically active molecules, as it can impart specific three-dimensional arrangements that are crucial for molecular recognition and function.^{[1][2]}

This guide will provide a comprehensive overview of the current understanding and potential future directions for the application of **4-(2-Methoxyphenyl)benzaldehyde** in scientific research.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of **4-(2-Methoxyphenyl)benzaldehyde** is fundamental to its application in research.

Property	Value	Source
CAS Number	421553-62-0	[3]
Molecular Formula	C ₁₄ H ₁₂ O ₂	[3]
Molecular Weight	212.24 g/mol	[4]
Appearance	White Powder	[3]
Melting Point	103-106 °C	[4]
Solubility	Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents.	General Knowledge

Spectroscopic Characterization:

While a comprehensive, peer-reviewed analysis of the complete spectroscopic data for **4-(2-Methoxyphenyl)benzaldehyde** is not readily available in a single source, data for the closely related isomer, 4-methoxybenzaldehyde, and general knowledge of substituted benzaldehydes can provide expected spectral features.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9.8-10.0 ppm), aromatic protons in the two different phenyl rings, and a singlet for the methoxy group protons (around 3.8-4.0 ppm).
- ¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde (around 190-195 ppm), along with signals for the aromatic carbons and the methoxy carbon (around 55-56 ppm).[5]
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the range of 1690-1715 cm⁻¹. Other significant peaks will include C-H stretching vibrations for the aromatic rings and the methoxy group, and C-O stretching for the ether linkage.[6]

- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound ($m/z = 212.24$). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and other characteristic fragments.[7]

Synthesis of 4-(2-Methoxyphenyl)benzaldehyde

The primary and most versatile method for the synthesis of **4-(2-Methoxyphenyl)benzaldehyde** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, and is a cornerstone of modern organic synthesis for creating biaryl structures.

Suzuki-Miyaura Coupling: A Powerful Synthetic Tool

The synthesis of **4-(2-Methoxyphenyl)benzaldehyde** via a Suzuki-Miyaura coupling typically involves the reaction of 4-bromobenzaldehyde with 2-methoxyphenylboronic acid. This reaction offers high yields and excellent functional group tolerance.[8]

Experimental Protocol: Synthesis of **4-(2-Methoxyphenyl)benzaldehyde** via Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established Suzuki-Miyaura coupling reactions and should be optimized for specific laboratory conditions.

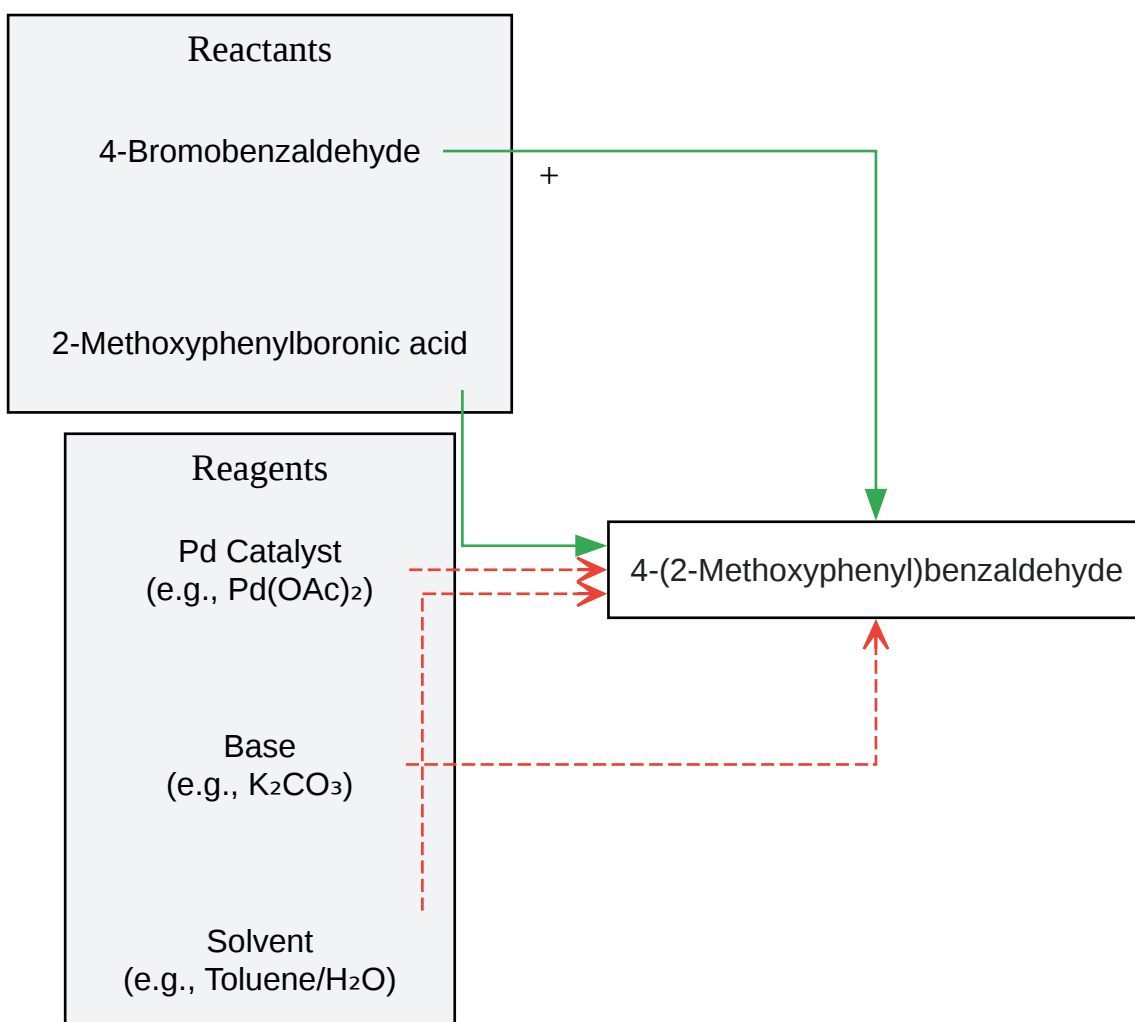
Materials:

- 4-Bromobenzaldehyde
- 2-Methoxyphenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) or Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$)
- A suitable phosphine ligand (e.g., triphenylphosphine (PPh_3) or SPhos)
- A base (e.g., potassium carbonate (K_2CO_3), sodium carbonate (Na_2CO_3), or potassium phosphate (K_3PO_4))
- A suitable solvent system (e.g., toluene/water, dioxane/water, or DMF)

- Inert gas (Nitrogen or Argon)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobenzaldehyde (1.0 equivalent), 2-methoxyphenylboronic acid (1.1-1.5 equivalents), and the chosen base (2.0-3.0 equivalents).
- **Catalyst Addition:** Add the palladium catalyst (e.g., 1-5 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 2-10 mol% PPh₃).
- **Solvent Addition and Degassing:** Add the solvent system to the flask. Degas the reaction mixture by bubbling an inert gas (nitrogen or argon) through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
- **Reaction:** Heat the reaction mixture to a temperature between 80-110 °C under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure **4-(2-Methoxyphenyl)benzaldehyde**.



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Caption: Suzuki-Miyaura coupling for the synthesis of **4-(2-Methoxyphenyl)benzaldehyde**.

Potential Research Applications

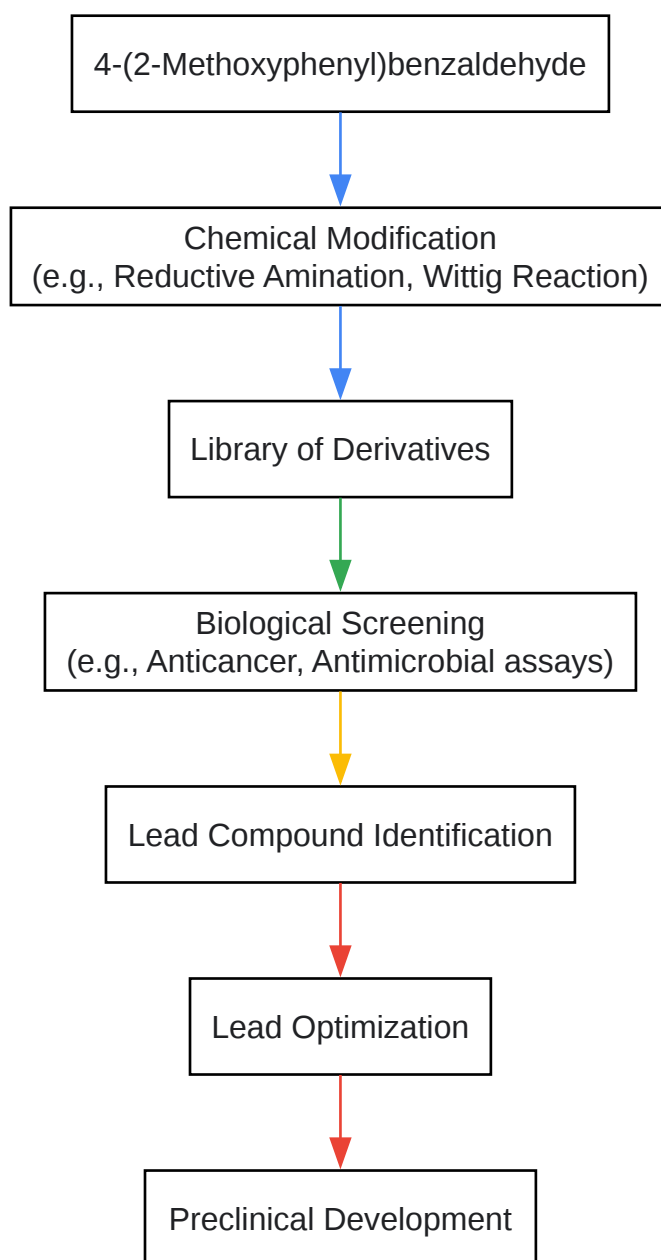
The unique structure of **4-(2-Methoxyphenyl)benzaldehyde** makes it a valuable precursor in several areas of research.

Medicinal Chemistry and Drug Discovery

The biaryl aldehyde scaffold is a privileged structure in medicinal chemistry. The aldehyde group serves as a versatile handle for the introduction of various functional groups through reactions such as reductive amination, Wittig reactions, and the formation of hydrazones and

other derivatives. This allows for the rapid generation of compound libraries for biological screening.

- **Anticancer Agents:** Derivatives of methoxy-substituted benzaldehydes have shown promise as anticancer agents. For example, some studies have investigated the cytotoxic activity of novel methoxy benzaldehyde substituted derivatives of pyrazolopyrimidine-4-hydrazide against various cancer cell lines.[\[9\]](#)[\[10\]](#) While these studies do not specifically use **4-(2-Methoxyphenyl)benzaldehyde**, they highlight the potential of this class of compounds in cancer research.
- **Antimicrobial Agents:** Methoxybenzaldehyde derivatives have also been explored for their antibacterial and antifungal properties.[\[11\]](#) The synthesis of novel derivatives from **4-(2-Methoxyphenyl)benzaldehyde** could lead to the discovery of new antimicrobial agents.
- **Enzyme Inhibitors:** The structural motifs present in **4-(2-Methoxyphenyl)benzaldehyde** are found in various enzyme inhibitors. For instance, compounds with similar biaryl structures are being investigated as potential therapeutic agents.



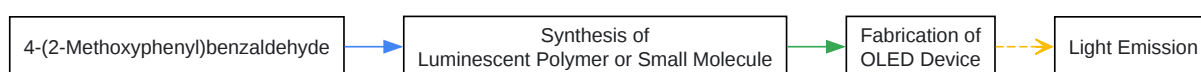
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Caption: Drug discovery workflow starting from **4-(2-Methoxyphenyl)benzaldehyde**.

Materials Science and Organic Electronics

Biaryl compounds are of great interest in materials science due to their unique photophysical properties. They are often used as building blocks for organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.[12][13]

- Organic Light-Emitting Diodes (OLEDs): The rigid and conjugated nature of the biaryl scaffold in **4-(2-Methoxyphenyl)benzaldehyde** makes it a potential precursor for the synthesis of emissive or charge-transport materials for OLEDs.[14] The aldehyde functionality can be used to introduce other functional groups to tune the electronic and photophysical properties of the resulting materials.
- Fluorescent Probes: The biaryl structure can serve as a fluorophore. The aldehyde group can be modified to incorporate a recognition moiety for a specific analyte, leading to the development of "turn-on" or "turn-off" fluorescent probes for bioimaging and sensing applications.[6]



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Caption: Potential application of **4-(2-Methoxyphenyl)benzaldehyde** in OLED technology.

Asymmetric Synthesis and Catalysis

As mentioned earlier, the potential for atropisomerism in **4-(2-Methoxyphenyl)benzaldehyde** and its derivatives is a key feature. The field of atroposelective synthesis, which aims to control the stereochemistry of the biaryl axis, is a rapidly developing area of research.[1][15] Chiral biaryl aldehydes can be used as ligands in asymmetric catalysis or as chiral building blocks for the synthesis of complex molecules with defined stereochemistry.[16][17]

Conclusion and Future Outlook

4-(2-Methoxyphenyl)benzaldehyde is a versatile and promising building block for a wide range of research applications. Its accessible synthesis via the robust Suzuki-Miyaura coupling, combined with the reactivity of the aldehyde functional group and the potential for atropisomerism, makes it an attractive starting material for the development of novel pharmaceuticals, advanced materials, and chiral ligands.

While the full potential of this specific molecule is still being explored, the existing body of research on related biaryl aldehydes strongly suggests a bright future for **4-(2-**

Methoxyphenyl)benzaldehyde in driving innovation across multiple scientific disciplines.

Further research focusing on the synthesis of diverse derivatives and the thorough evaluation of their biological and material properties will undoubtedly unlock new and exciting applications for this intriguing compound.

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